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Compound of Interest

Compound Name:
2,2-Dimethyl-2'-

thiomethylpropiophenone

CAS No.: 507272-92-6

Cat. No.: B1324699

Get Quote

Executive Summary & Chemical Identity
2,2-Dimethyl-2'-thiomethylpropiophenone (CAS 507272-92-6) is a highly specialized Type I

photoinitiator and synthetic building block. While structurally adjacent to industry-standard

photoinitiators like Irgacure 907 (CAS 71868-10-5)[1], this compound features a unique ortho-

methylthio substitution and a tert-butyl moiety. These structural deviations are not arbitrary;

they are engineered to manipulate the molecule's photophysical properties, specifically

targeting red-shifted UV absorption and highly efficient radical generation via Norrish Type I

cleavage.

This whitepaper provides an in-depth analysis of its structural mechanics, toxicological profile

(SDS), and self-validating experimental workflows for researchers and formulation scientists.
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Parameter Value Causality / Significance

CAS Number 507272-92-6
Unique identifier for regulatory

tracking[2].

IUPAC Name

2,2-Dimethyl-1-(2-

(methylthio)phenyl)propan-1-

one

Defines the ortho-thio and tert-

butyl topology.

Molecular Formula C₁₂H₁₆OS
Establishes baseline

stoichiometry[2].

Molecular Weight 208.32 g/mol

Low MW facilitates high

mobility in viscous monomer

matrices[2].

SMILES
CC(C)

(C)C(=O)C1=CC=CC=C1SC

Structural string for

cheminformatic modeling[2].

Structural Mechanics & Photochemical Causality
The efficacy of CAS 507272-92-6 relies on the synergistic electronic and steric effects of its

functional groups:

The ortho-Methylthio Group (Electronic Effect): The lone electron pairs on the sulfur atom

participate in resonance with the aromatic ring. This lowers the energy gap between the

Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital

(LUMO), inducing a bathochromic (red) shift in the UV absorption spectrum via n-π*

transitions. This allows activation at longer, safer wavelengths (e.g., 365 nm LEDs)[1]. The

ortho position induces steric twisting, which minimizes bimolecular quenching and

accelerates intersystem crossing to the reactive triplet state.

The tert-Butyl Group (Steric Effect): Upon UV excitation, the molecule undergoes α-

cleavage. The tert-butyl group is critical here; it ensures that the resulting alkyl radical is a

highly stable tert-butyl radical (stabilized by hyperconjugation from three adjacent methyl

groups). This thermodynamic stability drives the cleavage reaction forward with high

quantum yield.
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Norrish Type I Photochemical Cleavage Pathway of CAS 507272-92-6.

Safety Data Sheet (SDS) & Toxicological Profile
Handling CAS 507272-92-6 requires an understanding of the inherent hazards associated with

propiophenone derivatives and thioethers. The following safety architecture is synthesized from

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b1324699/docs?utm_src=pdf-body-img#technical-dossier-safety-application-architecture-of-cas-507272-92-6
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1324699?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


analogous compounds[3],[4],[5].

GHS Hazard Classifications
Acute Toxicity (Oral) - Category 4 (H302): Harmful if swallowed[3],[5].

Aquatic Chronic - Category 2 (H411): Toxic to aquatic life with long-lasting effects[4],[5].

Skin/Eye Irritation - Category 2 (H315/H319): Causes skin and serious eye irritation[3].

Causality of Toxicity (Xenobiotic Biotransformation)
The toxicological footprint of this compound is driven by its hepatic metabolism. In biological

systems, the lipophilic methylthio group facilitates rapid cellular permeation. Once intracellular,

cytochrome P450 enzymes oxidize the thioether to reactive sulfoxides and sulfones[1],[6].

Furthermore, the inherent radical-generating capacity of the molecule can inadvertently trigger

oxidative stress pathways, depleting cellular glutathione and leading to caspase-dependent

apoptosis[1],[6].

Mitigation & Handling Protocols
Engineering Controls: Must be handled in a certified chemical fume hood to prevent aerosol

inhalation. Ensure UV-blocking amber glassware is used to prevent premature photolytic

degradation[2].

Personal Protective Equipment (PPE): Nitrile gloves (minimum 0.11 mm thickness), safety

goggles with side shields, and standard laboratory coats.

Environmental Release: Due to its H411 classification, aqueous waste containing this

compound must never be discharged into municipal drains. It must be collected as

hazardous organic waste and incinerated[4].

Experimental Workflows: Self-Validating
Photochemical Assay
To evaluate the initiation efficiency of CAS 507272-92-6, researchers must avoid relying solely

on macroscopic curing data, which can be skewed by oxygen inhibition or monomer impurities.
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The following protocol establishes a self-validating system by coupling microscopic radical

detection (EPR) with macroscopic kinetic tracking (RT-FTIR).

Step-by-Step Methodology
Formulation Preparation:

Dissolve 1.0 wt% of CAS 507272-92-6 in a standard acrylate monomer (e.g.,

Trimethylolpropane triacrylate, TMPTA).

Causality: 1.0 wt% ensures optimal optical density; higher concentrations lead to the

"inner filter effect," where the top layer absorbs all light, leaving the bottom uncured.

Microscopic Validation (EPR Spin Trapping):

Introduce 50 mM of DMPO (5,5-Dimethyl-1-pyrroline N-oxide) into an aliquot of the

formulation.

Irradiate inside the EPR cavity using a 365 nm LED.

Causality: DMPO traps the transient tert-butyl and benzoyl radicals, forming stable

nitroxide adducts. The resulting hyperfine splitting in the EPR spectrum definitively proves

the Norrish Type I cleavage mechanism is active.

Macroscopic Validation (RT-FTIR Kinetics):

Coat a 20 µm film of the formulation onto a BaF₂ crystal.

Irradiate with the same 365 nm LED while continuously scanning the IR spectrum.

Track the disappearance of the acrylate C=C twisting vibration at 810 cm⁻¹.

Causality: By plotting double-bond conversion over time, you quantify the macroscopic

efficiency. If EPR shows high radical yield but RT-FTIR shows low conversion, the system

self-diagnoses oxygen inhibition rather than initiator failure.
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1. Formulation Prep
(Initiator + Monomer)

2. LED UV Exposure
(Controlled Dose)
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Orthogonal Self-Validating Workflow for Photoinitiator Evaluation.

Quantitative Hazard & Structural Summary
Compound CAS Number

Primary GHS
Hazards

Structural
Differentiator

CAS 507272-92-6 507272-92-6
H302, H411, H315,

H319

ortho-methylthio, tert-

butyl[2]

Irgacure 907 71868-10-5 H302, H360FD, H411
para-methylthio,

morpholino[1],[5]

Propiophenone 93-55-0
H225, H302, H312,

H332

Unsubstituted

aromatic ring[3]

3',4'-MD-

Propiophenone
28281-49-4 H302, H401, H411

Methylenedioxy

substitution[4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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